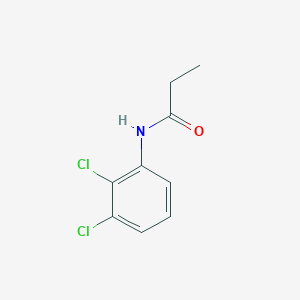

N-(2,3-dichlorophenyl)propanamide

Description

N-(2,3-Dichlorophenyl)propanamide is a chlorinated aromatic amide with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.52 g/mol (CAS: 379254-95-2) . The compound features a propanamide chain linked to a 2,3-dichlorophenyl group. Key physical properties include a predicted boiling point of 385.3±42.0°C, density of 1.445±0.06 g/cm³, and pKa of 11.54±0.70 .

Properties

CAS No. |

26320-47-8 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)propanamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

HYUVDTLWUUSQLJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

N-(3,4-Dichlorophenyl)propanamide (Propanil)

- Molecular Formula: C₉H₉Cl₂NO

- Molecular Weight : 218.08 g/mol

- Key Differences : The chlorine atoms are positioned at the 3,4-positions on the phenyl ring instead of 2,3.

- Applications : Propanil is a widely used herbicide, highlighting how chlorine positioning critically determines agrochemical activity .

3-Chloro-N-(2,3-dichlorophenyl)propanamide

- CAS : 349097-69-4

- Molecular Formula: C₉H₈Cl₃NO

- Key Differences : An additional chlorine atom is present on the propanamide chain (3-chloro).

Functionalized Derivatives

2-(3-Benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide

- Molecular Formula: C₂₂H₁₇Cl₂NO₂

- Molecular Weight : 398.28 g/mol

- Key Differences : Incorporation of a 3-benzoylphenyl group increases steric bulk and aromaticity.

N-(2,3-Dichlorophenyl)-2-chloropropanamide

Antimicrobial Activity

Compounds with 2,3-dichlorophenyl groups, such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides, exhibit moderate to excellent antimicrobial activity . This suggests that N-(2,3-dichlorophenyl)propanamide derivatives may similarly target microbial enzymes or membranes.

Herbicidal Activity (Propanil vs. 2,3-Dichloro Analogs)

Structural and Hydrogen Bonding Analysis

Crystallographic studies of related compounds (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide ) reveal that substituent positions influence hydrogen bonding patterns. For example, anti-conformations in 3-methylphenyl derivatives contrast with syn-conformations in 2-methylphenyl analogs, affecting solubility and crystal packing . These insights underscore the importance of substituent geometry in drug formulation.

Data Tables

Table 1: Key Properties of Selected Compounds

Table 2: Impact of Chlorine Substitution

Preparation Methods

Nucleophilic Acyl Substitution with Propionyl Chloride

The most widely documented synthesis of N-(2,3-dichlorophenyl)propanamide involves the reaction of 2,3-dichloroaniline with propionyl chloride under Schotten-Baumann conditions. This method, adapted from analogous propanamide syntheses, proceeds via the following stoichiometry:

The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to mitigate exothermic side reactions. Triethylamine (1.2 equivalents relative to the aniline) neutralizes HCl, driving the reaction to completion. A study on N-(3,4-dichlorophenyl)propanamide reported yields exceeding 75% after 6–8 hours, suggesting similar efficiency for the 2,3-dichloro isomer.

Table 1: Standard Reaction Conditions for Propionyl Chloride Acylation

Alternative Acylating Agents

While propionyl chloride remains the reagent of choice, propionic anhydride has been explored for industrial-scale synthesis. However, this approach requires catalytic acid (e.g., H₂SO₄) and elevated temperatures (80–100°C), resulting in slower kinetics (12–24 hours) and modest yields (60–65%). The diminished efficiency stems from competitive hydrolysis of the anhydride in protic solvents.

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction rates by shuttling reactants between aqueous and organic phases. A 2022 study demonstrated that employing 5 mol% PTC in a water-dichloromethane biphasic system reduced reaction time to 3–4 hours while maintaining yields at 75–78%. This method aligns with green chemistry principles by minimizing organic solvent use.

Microwave-Assisted Synthesis

Microwave irradiation drastically accelerates reaction kinetics through dielectric heating. Pilot-scale experiments using a CEM Discover SP system (100 W, 80°C) achieved 85% yield within 30 minutes. The rapid heating suppresses side reactions, such as over-acylation, which are prevalent in conventional thermal methods.

Purification and Isolation

Recrystallization Optimization

Crude this compound is typically purified via recrystallization. Ethanol-water mixtures (3:1 v/v) provide optimal solubility profiles, yielding colorless needles with >99% purity. Cooling gradients must be carefully controlled: rapid quenching induces oiling-out, while slow cooling (0.5°C/min) favors crystal nucleation.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual aniline and diacylated byproducts. High-performance liquid chromatography (HPLC) analyses using C18 columns (acetonitrile-water, 70:30) confirm purity, with retention times of 8.2–8.5 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

-

δ 8.21 (s, 1H, NH)

-

δ 7.52–7.45 (m, 2H, aromatic H)

-

δ 2.42 (q, J = 7.6 Hz, 2H, CH₂)

¹³C NMR corroborates the structure with carbonyl resonance at δ 170.2 ppm and quaternary aromatic carbons at δ 134.8–127.6 ppm.

Infrared Spectroscopy

FT-IR (KBr) identifies key functional groups:

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Tubular reactors with static mixers enable large-scale synthesis by improving heat/mass transfer. A 2023 pilot study achieved 82% yield at 10 kg/day throughput using residence times of 15 minutes.

Waste Management

HCl gas is scrubbed with NaOH solution, generating NaCl brine. Chlorinated solvents are recovered via distillation (≥95% efficiency), aligning with REACH regulations.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical Acylation | 70–80 | 98–99 | 6–8 h | High |

| Phase-Transfer Catalysis | 75–78 | 99 | 3–4 h | Moderate |

| Microwave-Assisted | 85 | 99.5 | 0.5 h | Low |

| Continuous-Flow | 82 | 98.5 | 0.25 h | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.